tert-butyl N-(4-bromo-2-ethylphenyl)carbamate
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Overview
Description
tert-Butyl N-(4-bromo-2-ethylphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a bromine atom, and an ethyl group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-2-ethylphenyl)carbamate typically involves the reaction of 4-bromo-2-ethylphenylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-(4-bromo-2-ethylphenyl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Deprotection: Trifluoroacetic acid or hydrochloric acid in organic solvents.
Major Products:
- Substituted phenyl carbamates
- Hydroxylated derivatives
- Free amines after deprotection
Scientific Research Applications
Chemistry: tert-Butyl N-(4-bromo-2-ethylphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines, allowing selective reactions on other functional groups .
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules, including potential pharmaceuticals. It is involved in the development of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-2-ethylphenyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical transformations .
Comparison with Similar Compounds
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(4-chlorophenyl)carbamate
- tert-Butyl N-(4-methylphenyl)carbamate
Uniqueness: tert-Butyl N-(4-bromo-2-ethylphenyl)carbamate is unique due to the presence of both a bromine atom and an ethyl group on the phenyl ring. This combination provides distinct reactivity and selectivity in chemical reactions, making it a versatile intermediate compared to its analogs .
Properties
Molecular Formula |
C13H18BrNO2 |
---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-2-ethylphenyl)carbamate |
InChI |
InChI=1S/C13H18BrNO2/c1-5-9-8-10(14)6-7-11(9)15-12(16)17-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,16) |
InChI Key |
HKNJESSLSOPILD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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